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Compound Name: Anteisoheptadecanoic acid
CAS No.: 5746-59-8
Cat. No.: B7803964
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Executive Summary

Anteisoheptadecanoic acid (ai-C17:0), or 14-methylhexadecanoic acid, is a branched-chain
fatty acid (BCFA) critical to membrane fluidity in Gram-positive bacteria and a functional
bioactive component in mammalian systems (often derived from dairy intake).

Accurate quantification is frequently compromised by co-elution with its isomers—
isoheptadecanoic acid (i-C17:0) and heptadecanoic acid (C17:0). This application note details
a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol utilizing Fatty Acid Methyl
Ester (FAME) derivatization. We prioritize the distinct mass spectral fragmentation patterns that
differentiate anteiso- (n-2 branching) from iso- (n-1 branching) architectures, ensuring high-
confidence identification.

Biological & Chemical Context

Unlike straight-chain saturated fatty acids, ai-C17:0 possesses a methyl group on the
antepenultimate carbon atom. This structural kink disrupts lipid packing, lowering the phase
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transition temperature of cell membranes. In drug development, monitoring ai-C17:0 levels is
essential when studying:

» Microbiome Dynamics: As a biomarker for specific gut flora (e.g., Bacillus species).

o Metabolic Health: Correlations with improved insulin sensitivity in human cohorts.

The Isomer Challenge

The primary analytical hurdle is distinguishing the three main C17 isomers. They have identical
molecular weights (

for FAMES) but distinct physicochemical properties.

Elution Order

Common Name IUPAC Name Branch Position
(Polar Column)
15- _
Iso-C17:0 ] n-1 (Penultimate) 1st
methylhexadecanoic
. 14- .
Anteiso-C17:0 n-2 (Antepenultimate) 2nd

methylhexadecanoic

C17:.0 Heptadecanoic acid None (Straight) 3rd

Analytical Workflow Visualization

The following diagram illustrates the critical path from biological sample to data validation.
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Figure 1: End-to-end workflow for BCFA analysis emphasizing the conversion to FAMEs for
volatility.

Detailed Protocol
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Reagents and Standards

 Internal Standard (IS): Tridecanoic acid (C13:0) or deuterated Palmitic acid (d31-C16:0).
» Derivatization Agent: 14% Boron Trifluoride (

) in Methanol (Sigma-Aldrich).

e Solvents: HPLC-grade Hexane, Chloroform, Methanol.

» Reference Standard: Bacterial Acid Methyl Ester (BAME) Mix (Supelco) containing ai-C17:0.

Sample Preparation (Modified Folch Extraction)

Rationale: Quantitative recovery of total lipids is required before transesterification.

Lysis: Homogenize 50 mg tissue or 200 pL plasma in 1 mL Chloroform:Methanol (2:1 v/v).
e Spike: Add 10 pL of Internal Standard (1 mg/mL).

¢ Phase Separation: Add 200 pL of 0.9% NaCl (aq). Vortex vigorously for 30s.

o Centrifugation: Spin at 3,000 x g for 5 mins at 4°C.

» Collection: Transfer the lower organic phase (containing lipids) to a glass reaction vial.

e Dry: Evaporate solvent under a gentle stream of Nitrogen (

) at 40°C.

Derivatization (FAME Synthesis)

Rationale: Fatty acids are non-volatile and tail significantly on GC columns due to hydrogen
bonding. Methyl esterification improves volatility and peak shape.

o Reconstitution: Dissolve dried lipid residue in 500 uL Toluene.
e Reaction: Add 1 mL of 14%

-Methanol. Cap tightly with a Teflon-lined cap.
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e Incubation: Heat at 100°C for 45 minutes. (Critical: Insufficient heat yields incomplete
conversion of sphingolipids).

e Quench: Cool to RT. Add 1 mL

and 1 mL Hexane.

o Extraction: Vortex and centrifuge. Transfer the top Hexane layer (containing FAMES) to a GC
vial.

GC-MS Method Parameters
Chromatographic Conditions

To resolve iso from anteiso, a high-polarity column is strongly recommended over standard 5%-
phenyl columns.

e System: Agilent 7890B / 5977B MSD (or equivalent).
e Column:CP-Sil 88 or DB-23 (Cyanopropyl phases).
o Dimensions: 60 m

0.25 mm
0.20 pm.

o Why: Strong dipole interactions separate isomers based on subtle shape differences.
e Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
e Inlet: Splitless mode (1 min purge), 250°C.
e Oven Program:

o Initial: 200°C (hold 2 min).

o Ramp 1: 10°C/min to 160°C.

o Ramp 2: 2°C/min to 220°C (hold 10 min).
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o Note: The slow ramp (2°C/min) is vital for separating the C17 isomer cluster.

Mass Spectrometry Settings

e Source: Electron lonization (El), 70 eV.
e Source Temp: 230°C.
e Quadrupole Temp: 150°C.
e Acquisition:
o Scan Mode: m/z 40-400 (for identification).
o SIM Mode: m/z 74, 87, 255, 269 (for quantitation).
Data Interpretation & Validation

Diagnhostic Fragmentation Logic

In Electron lonization (El), FAMEs fragment predictably. While the McLafferty rearrangement
ion (m/z 74) is the base peak for all saturated FAMES, the high-mass region reveals the
branching point.

e |S0-C17:0 FAME: Branch at C15 creates a weak bond at C14-C15.
o Diagnostic: Strong [M-43]+ (loss of isopropyl).
e Anteiso-C17:0 FAME: Branch at C14 creates a weak bond at C13-C14.

o Diagnostic: Strong [M-29]+ (loss of ethyl) and [M-57]+ (loss of sec-butyl fragment).

Isomer Differentiation Logic Tree
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Figure 2: Spectral decision tree for identifying C17 isomers based on specific alkyl radical
losses.

Quantitative Data Summary

Use the following ions for Selective lon Monitoring (SIM) to maximize sensitivity.

Expected
Target lon o . Retention
Analyte Qualifier lon 1 Qualifier lon 2 .
(Quant) (Relative to
C17:0)
ai-C17:0 FAME m/z 255 (M-29) m/z 74 m/z 284 0.96
i-C17:0 FAME m/z 241 (M-43) m/z 74 m/z 284 0.94
n-C17.0 FAME m/z 284 (M) m/z 74 m/z 87 1.00
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Note: The M-29 ion (m/z 255) is specific to the anteiso structure due to the loss of the ethyl
group at the tail.

Troubleshooting & Quality Control

o Co-elution: If iso and anteiso peaks merge, decrease the oven ramp rate to 1°C/min between
150°C and 180°C.

o Ghost Peaks: Ensure the injection port liner is replaced every 100 injections. Accumulation of
non-volatile lipids causes catalytic degradation.

« Validation: Calculate the Equivalent Chain Length (ECL).
o Run a standard mix of C16:0 and C18:0.
o ai-C17:0 should yield an ECL of approx 16.6 - 16.7 on polar columns.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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